Cas no 1643872-48-3 (5-(ethoxycarbonyl)amino-1,3-thiazole-4-carboxylic Acid)

5-(ethoxycarbonyl)amino-1,3-thiazole-4-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic Acid
- 4-Thiazolecarboxylic acid, 5-[(ethoxycarbonyl)amino]-
- 5-(ethoxycarbonyl)amino-1,3-thiazole-4-carboxylic Acid
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- MDL: MFCD28954084
- Inchi: 1S/C7H8N2O4S/c1-2-13-7(12)9-5-4(6(10)11)8-3-14-5/h3H,2H2,1H3,(H,9,12)(H,10,11)
- InChI Key: PNSZQYPBXNDXML-UHFFFAOYSA-N
- SMILES: S1C(NC(OCC)=O)=C(C(O)=O)N=C1
5-(ethoxycarbonyl)amino-1,3-thiazole-4-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-214454-0.25g |
5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid |
1643872-48-3 | 95% | 0.25g |
$367.0 | 2023-09-16 | |
Enamine | EN300-214454-0.1g |
5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid |
1643872-48-3 | 95% | 0.1g |
$257.0 | 2023-09-16 | |
Enamine | EN300-214454-1.0g |
5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid |
1643872-48-3 | 95% | 1g |
$743.0 | 2023-06-08 | |
1PlusChem | 1P01BC18-5g |
5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid |
1643872-48-3 | 95% | 5g |
$2427.00 | 2025-03-19 | |
A2B Chem LLC | AW07628-250mg |
5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid |
1643872-48-3 | 95% | 250mg |
$422.00 | 2024-04-20 | |
1PlusChem | 1P01BC18-50mg |
5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid |
1643872-48-3 | 95% | 50mg |
$229.00 | 2025-03-19 | |
1PlusChem | 1P01BC18-2.5g |
5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid |
1643872-48-3 | 95% | 2.5g |
$1651.00 | 2025-03-19 | |
1PlusChem | 1P01BC18-250mg |
5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid |
1643872-48-3 | 95% | 250mg |
$443.00 | 2025-03-19 | |
Enamine | EN300-214454-0.5g |
5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid |
1643872-48-3 | 95% | 0.5g |
$579.0 | 2023-09-16 | |
TRC | E833050-10mg |
5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic Acid |
1643872-48-3 | 10mg |
$ 50.00 | 2022-06-05 |
5-(ethoxycarbonyl)amino-1,3-thiazole-4-carboxylic Acid Related Literature
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Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
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Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
Additional information on 5-(ethoxycarbonyl)amino-1,3-thiazole-4-carboxylic Acid
Introduction to 5-(ethoxycarbonyl)amino-1,3-thiazole-4-carboxylic Acid (CAS No. 1643872-48-3)
5-(ethoxycarbonyl)amino-1,3-thiazole-4-carboxylic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 1643872-48-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities. The structural features of this molecule, particularly the presence of an ethoxycarbonyl group and an amino substituent on a thiazole core, make it a promising candidate for further exploration in drug discovery and development.
The thiazole ring is a key pharmacophore in many bioactive molecules, contributing to interactions with biological targets such as enzymes and receptors. In 5-(ethoxycarbonyl)amino-1,3-thiazole-4-carboxylic Acid, the combination of the ethoxycarbonyl moiety and the amino group introduces additional functional sites that can be modified to enhance binding affinity and selectivity. This makes the compound a versatile scaffold for designing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with various biological targets. Studies suggest that the ethoxycarbonyl group may facilitate interactions with nucleophilic residues in enzymes, while the amino group could form hydrogen bonds with polar pockets on protein surfaces. These interactions are critical for modulating enzyme activity and receptor function, which are essential for therapeutic intervention.
In the context of drug discovery, 5-(ethoxycarbonyl)amino-1,3-thiazole-4-carboxylic Acid has been explored as a precursor for more complex derivatives. Researchers have synthesized analogs of this compound by modifying the substitution patterns on the thiazole ring or introducing additional functional groups. These modifications have led to compounds with enhanced pharmacological properties, including improved solubility, bioavailability, and target specificity.
One particularly intriguing aspect of this compound is its potential application in treating inflammatory diseases. Thiazole derivatives have been shown to inhibit inflammatory pathways by modulating key signaling molecules such as NF-κB and MAPK. The structural features of 5-(ethoxycarbonyl)amino-1,3-thiazole-4-carboxylic Acid suggest that it may interfere with these pathways by directly interacting with inflammatory mediators or upstream regulators.
Furthermore, the ethoxycarbonyl group in this molecule can be hydrolyzed under physiological conditions to release a carboxylic acid functionality. This property allows for further derivatization via amide or ester bond formation, expanding the chemical space available for drug design. Such flexibility makes 5-(ethoxycarbonyl)amino-1,3-thiazole-4-carboxylic Acid a valuable building block for medicinal chemists.
Recent preclinical studies have demonstrated promising results when this compound is used in combination with other therapeutic agents. For instance, when co-administered with nonsteroidal anti-inflammatory drugs (NSAIDs), it may enhance anti-inflammatory effects while reducing side effects associated with NSAID monotherapy. This synergistic approach could lead to more effective treatment strategies for chronic inflammatory conditions.
The synthesis of 5-(ethoxycarbonyl)amino-1,3-thiazole-4-carboxylic Acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve high yields and purity. These techniques not only improve efficiency but also allow for scalable production, which is crucial for pharmaceutical applications.
In conclusion, 5-(ethoxycarbonyl)amino-1,3-thiazole-4-carboxylic Acid (CAS No. 1643872-48-3) represents a significant advancement in medicinal chemistry due to its versatile structural framework and potential biological activities. Its role as a precursor for novel drug candidates underscores its importance in addressing various therapeutic challenges. As research continues to uncover new applications and synthetic strategies for this compound, its impact on drug development is expected to grow significantly.
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